molecular formula C18H24F3N5 B10924620 N-cyclohexyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-cyclohexyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10924620
M. Wt: 367.4 g/mol
InChI Key: HWTFWEUTVCPRKZ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE is a complex organic compound that features a cyclohexyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, under palladium catalysis.

    Introduction of the Cyclohexyl and Methylamine Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science: It is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYLAMINE: Lacks the trifluoromethyl group.

    N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-METHYLAMINE: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-CYCLOHEXYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-METHYLAMINE enhances its lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a unique and potent compound in its class.

Properties

Molecular Formula

C18H24F3N5

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclohexyl-4-(1-ethyl-3-methylpyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H24F3N5/c1-4-26-11-14(12(2)24-26)15-10-16(18(19,20)21)23-17(22-15)25(3)13-8-6-5-7-9-13/h10-11,13H,4-9H2,1-3H3

InChI Key

HWTFWEUTVCPRKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N(C)C3CCCCC3)C(F)(F)F

Origin of Product

United States

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